molecular formula C6H3BrIN3 B1527503 6-Bromo-3-iodopyrazolo[1,5-a]pyrimidine CAS No. 1109284-33-4

6-Bromo-3-iodopyrazolo[1,5-a]pyrimidine

Cat. No. B1527503
CAS RN: 1109284-33-4
M. Wt: 323.92 g/mol
InChI Key: YYRFAUZQNJMKHU-UHFFFAOYSA-N
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Description

6-Bromo-3-iodopyrazolo[1,5-a]pyrimidine is a chemical compound with the molecular formula C6H3BrIN3 . It has a molecular weight of 323.92 . The compound is solid in physical form .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been reported in several studies . For instance, a reproducible and scalable laboratory method for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been proposed . Another study reported the preparation of novel disubstituted 2-(alkynyl, aryl, and arylamine)-6-alkynylpyrazolo[1,5-a]pyrimidine derivatives via sequential site-selective cross-coupling reactions .


Molecular Structure Analysis

The InChI code for 6-Bromo-3-iodopyrazolo[1,5-a]pyrimidine is 1S/C6H3BrIN3/c7-4-1-9-6-5(8)2-10-11(6)3-4/h1-3H . This code provides a unique identifier for the compound and can be used to generate its molecular structure.


Physical And Chemical Properties Analysis

6-Bromo-3-iodopyrazolo[1,5-a]pyrimidine is a solid compound . It should be stored in a dark place, sealed in dry conditions, at a temperature of 2-8°C .

Scientific Research Applications

Tuberculosis Treatment Research

6-Bromo-3-iodopyrazolo[1,5-a]pyrimidine: has been implicated in the research for tuberculosis treatment. A derivative compound, Q203, showed a significant reduction in bacterial load in an acute TB mouse model when treated with varying doses over four weeks . This suggests potential for the compound in developing new anti-tuberculosis drugs.

Regioselective Cyclization in Organic Synthesis

The compound plays a role in highly regioselective 6-exo-dig iodo/bromo cyclizations, which are crucial in organic synthesis . This process is important for constructing complex molecules with high precision, which can be applied in pharmaceuticals and materials science.

Medicinal Chemistry

In medicinal chemistry, 6-Bromo-3-iodopyrazolo[1,5-a]pyrimidine is used as a building block for creating various bioactive molecules. Its unique structure allows for the synthesis of compounds that could interact with diverse biological targets .

Pharmaceutical Research

This compound is also used in pharmaceutical research for the synthesis of potential drug candidates. Its bromo and iodo substituents make it a versatile intermediate for constructing pharmacologically relevant structures .

Analytical Chemistry

In analytical chemistry, 6-Bromo-3-iodopyrazolo[1,5-a]pyrimidine can be used as a standard or reference compound in chromatographic analysis and mass spectrometry . This helps in the identification and quantification of complex mixtures.

Advanced Material Science

The compound’s unique properties are being explored in the field of advanced material science. It could contribute to the development of new materials with specific electronic or photonic properties, which can be used in technology and industry .

Safety and Hazards

The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray (P261), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

properties

IUPAC Name

6-bromo-3-iodopyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrIN3/c7-4-1-9-6-5(8)2-10-11(6)3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYRFAUZQNJMKHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C(C=NN21)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrIN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10718669
Record name 6-Bromo-3-iodopyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10718669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-3-iodopyrazolo[1,5-a]pyrimidine

CAS RN

1109284-33-4
Record name 6-Bromo-3-iodopyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10718669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-3-iodopyrazolo[1,5-a]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of compound 6-bromopyrazolo[1,5-a]pyrimidine (1 eq), ceric ammonium nitrate (0.6 eq), and I2 (0.6 eq) in acetonitrile (10 mL) was stirred over a period of 24 h at room temperature. The formed precipitate was filtered off, washed with acetonitrile, and recrystallized from acetonitrile. The filtrate was evaporated, and the product was extracted with dichloromethane. The latter was evaporated, and the residue was recrystallized from acetonitrile to give 6-bromo-3-iodopyrazolo[1,5-a]pyrimidine.
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ceric ammonium nitrate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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